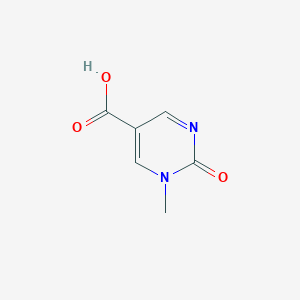

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the molecular weight of 169.14 . It is a solid substance and should be stored at temperatures between 28°C .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes .Molecular Structure Analysis

The InChI code for this compound is1S/C6H7N3O3/c1-9-4 (7)3 (5 (10)11)2-8-6 (9)12/h2H,7H2,1H3, (H,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 169.14 . It should be stored at temperatures between 28°C .Aplicaciones Científicas De Investigación

Bioactivity Prediction

The compound’s bioactivities can be predicted based on its physicochemical properties . It has a high GI absorption and is not a P-gp substrate . It’s not an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These properties suggest that it could have potential applications in drug development.

Xanthine Oxidase Inhibitor

The compound could potentially be used as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used in the treatment of gout and hyperuricemia.

Neurodevelopmental Research

Based on experimental animal studies, the compound could potentially be used in neurodevelopmental research . Prenatal alcohol exposure (PNAE)/fetal alcohol spectrum disorder (FASD) have been attributed, at least in part, to epigenetic modifications .

Matrix Metalloproteinase (MMP) Inhibitor

The compound could potentially be used as a Matrix Metalloproteinase (MMP) inhibitor . MMPs are involved in tissue remodeling and degradation of the extracellular matrix, with roles in various physiological processes and diseases.

Heterocyclic Building Block

The compound could be used as a heterocyclic building block in organic synthesis . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery.

Safety and Handling

The compound has a safety classification and handling precautions that need to be followed . It’s important to understand these safety measures when working with this compound in a laboratory setting.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . It is a key target for the treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with its target, XO, by binding to the active site of the enzyme . The key residues Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .

Biochemical Pathways

By inhibiting XO, the compound affects the purine metabolism pathway. This results in a decrease in the conversion of hypoxanthine to xanthine and xanthine to uric acid . The downstream effect of this is a reduction in the levels of uric acid in the body, which can be beneficial in the management of conditions like gout and other hyperuricemia-associated diseases .

Result of Action

The inhibition of XO by 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid leads to a decrease in uric acid production . This can result in a reduction of symptoms associated with hyperuricemia, such as gout .

Propiedades

IUPAC Name |

1-methyl-2-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODEKXQAWLEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504876 |

Source

|

| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168428-09-9 |

Source

|

| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)